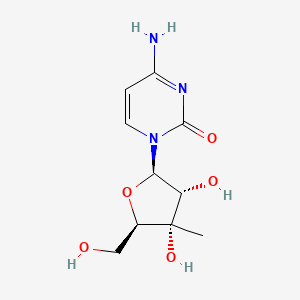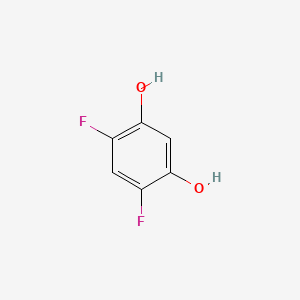![molecular formula C8H14F3N3O B13434392 (Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl-substituted piperidine derivative with an appropriate ethanimidamide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and piperidine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying specific biological pathways.
Medicine
In medicine, (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide is investigated for its potential therapeutic effects. Its unique chemical properties may make it suitable for targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide: shares similarities with other piperidine derivatives and trifluoromethyl-substituted compounds.
Piperidine derivatives: These compounds often exhibit a wide range of biological activities and are used in drug discovery.
Trifluoromethyl-substituted compounds: The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly impact the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H14F3N3O |
|---|---|
Poids moléculaire |
225.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H14F3N3O/c9-8(10,11)6-2-1-3-14(4-6)5-7(12)13-15/h6,15H,1-5H2,(H2,12,13) |
Clé InChI |
QBKRYZHYODMWOS-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(CN(C1)C/C(=N/O)/N)C(F)(F)F |
SMILES canonique |
C1CC(CN(C1)CC(=NO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)


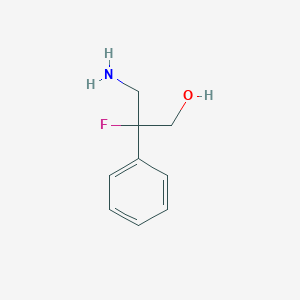
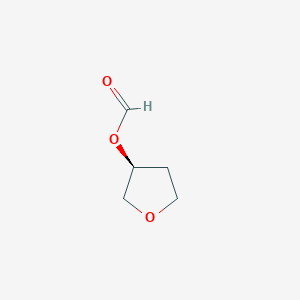
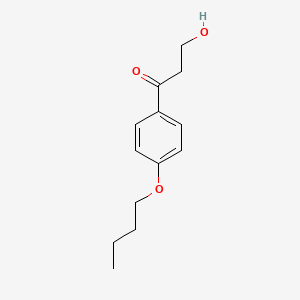
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
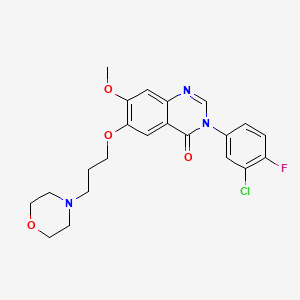
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
